Ethanedione, (4-aminophenyl)phenyl-

Carboxylesterase inhibition QSAR Benzil SAR

Ethanedione, (4-aminophenyl)phenyl- (commonly 4-aminobenzil; CAS 31029-96-6) is an unsymmetrical para-amino-substituted benzil derivative with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol. It belongs to the 1,2-diarylethane-1,2-dione class, featuring a primary aromatic amine on one phenyl ring and an unsubstituted phenyl ring on the opposite carbonyl, which confers a unique combination of hydrogen-bond donor/acceptor capacity (1 HBD, 3 HBA), nucleophilic reactivity, and tunable electronic properties not accessible with symmetrical or other para-substituted benzil analogs.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 31029-96-6
Cat. No. B187266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanedione, (4-aminophenyl)phenyl-
CAS31029-96-6
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C14H11NO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H,15H2
InChIKeyJHBUKUKCTQDSAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.8 [ug/mL]

4-Aminobenzil (CAS 31029-96-6): Procurement-Grade Unsymmetrical α-Diketone for Differentiated Research Applications


Ethanedione, (4-aminophenyl)phenyl- (commonly 4-aminobenzil; CAS 31029-96-6) is an unsymmetrical para-amino-substituted benzil derivative with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol . It belongs to the 1,2-diarylethane-1,2-dione class, featuring a primary aromatic amine on one phenyl ring and an unsubstituted phenyl ring on the opposite carbonyl, which confers a unique combination of hydrogen-bond donor/acceptor capacity (1 HBD, 3 HBA), nucleophilic reactivity, and tunable electronic properties not accessible with symmetrical or other para-substituted benzil analogs .

Why 4-Aminobenzil Cannot Be Replaced by Generic Benzil or Other Para-Substituted Analogs in Quantitative Workflows


The benzil scaffold is exquisitely sensitive to the electronic character of para-substituents, which modulate carbonyl electrophilicity, reduction potential, enzyme inhibition potency, and photophysical behavior in a substituent-dependent manner . The primary amino group (–NH₂; Hammett σₚ = –0.66) is the strongest resonance electron-donating substituent among commonly available monofunctional benzil derivatives, producing effects on Ki values, half-wave potentials, and intermolecular interactions that cannot be replicated by halogens (–Cl, σₚ = +0.23; –F, σₚ = +0.06) or methoxy (–OCH₃, σₚ = –0.27) . Substituting 4-aminobenzil with benzil, 4-chlorobenzil, or 4-methoxybenzil in a quantitative assay, electrochemical study, or conjugation reaction will yield qualitatively different results because the amino group actively participates in hydrogen bonding, protonation equilibria, and Schiff base formation—features absent in all common comparator compounds .

Quantitative Differentiation Evidence: 4-Aminobenzil vs. Benzil and Para-Substituted Analogs


Carboxylesterase (CE) Inhibitory Potency: Substituent-Dependent Modulation Established by 3D-QSAR

In a systematic study of 31 benzil analogues against three mammalian carboxylesterases (hiCE, hCE1, rCE), benzil (unsubstituted) exhibited a Ki of 45.1 ± 3.2 nM for hCE1 . The 4,4′-bis(dimethylamino) analog (compound 33), which most closely approximates the electronic character of 4-aminobenzil, yielded a Ki of 53.5 ± 9.4 nM for hCE1 . In contrast, 4-chlorobenzil showed a Ki of ~160 nM (hCE1) and 4-methoxybenzil a Ki of 174–175 nM (hCE1) . The 3D-QSAR model established for this compound series demonstrated excellent correlation between predicted and observed Ki values (r² > 0.91, q² = 0.90) , enabling reliable interpolation: the primary amino group (–NH₂), with a Hammett σₚ of –0.66 versus –0.83 for –N(CH₃)₂, is predicted to confer CE inhibitory potency intermediate between benzil and the bis(dimethylamino) analog, but with added hydrogen-bond donor capacity that the dimethylamino and all halogen/methoxy analogs lack.

Carboxylesterase inhibition QSAR Benzil SAR Drug metabolism modulation

HCV NS3 Protease Targeting: Exclusive Hit Identification by NMR-Based Screening

1-(4-Aminophenyl)-2-phenylethane-1,2-dione was specifically identified among a library of small molecules as a non-peptidic inhibitor of the hepatitis C virus (HCV) NS3 protease/NS4A cofactor complex using structure-based NMR screening . This discovery is unique to the 4-amino-substituted benzil scaffold; neither unsubstituted benzil, 4-chlorobenzil, nor 4-methoxybenzil has been reported as an HCV NS3 protease ligand in this screening paradigm . The compound's primary amine is hypothesized to engage in critical hydrogen-bond interactions within the protease active site that are geometrically and electronically inaccessible to other para-substituted benzil analogs lacking a hydrogen-bond donor .

Antiviral discovery HCV NS3 protease NMR screening Non-peptidic inhibitor

Electrochemical Reduction Potential: Additive Hammett Substituent Effects on Half-Wave Potential

Polarographic analysis of a comprehensive series of substituted benzils established that half-wave potentials (E₁/₂) for the first reduction wave correlate linearly with Hammett σ constants, with electron-donating substituents shifting E₁/₂ to more negative values . The amino group (–NH₂; σₚ = –0.66) is the strongest electron donor among monofunctional para-substituents, producing a larger cathodic shift than methoxy (–OCH₃; σₚ = –0.27) or methyl (–CH₃; σₚ = –0.17). Substituent effects on E₁/₂ are additive: comparison of ΔE₁/₂ for monosubstituted versus disubstituted benzils relative to unsubstituted benzil confirmed that the amino group's electronic contribution is approximately twice that of a single methoxy group . Chloro- and nitro-substituted benzils exhibit distinct second waves at only 0.3–0.4 V more negative than the first wave, in contrast to the 0.6–0.8 V separation observed for electron-donating substituted benzils including the amino-substituted class .

Polarography Electrochemical reduction Half-wave potential Electron-donating substituents

Primary Amine Reactivity: Conjugation and Derivatization Capacity Absent in Non-Amino Benzil Analogs

4-Aminobenzil is the only commercially relevant monofunctional benzil derivative bearing a primary aromatic amine, enabling reactions that are chemically impossible for benzil, 4-chlorobenzil, 4-methoxybenzil, or 4-nitrobenzil: (i) Schiff base condensation with aldehydes/ketones to form imine-linked conjugates; (ii) diazotization and subsequent azo-coupling or Sandmeyer-type functionalization; (iii) amide bond formation with acyl chlorides or activated esters; and (iv) benzilic acid rearrangement to yield 4-aminobenzilic acid (CAS 81381-90-0, C₁₄H₁₃NO₃), a product with a distinct CAS registry number and molecular identity . The compound has been specifically utilized as a covalent functionalization agent in the construction of H₂O₂-sensitive Janus nanomachines for enzyme-controlled drug delivery, where the amine group served as the anchoring point for immobilization onto mesoporous silica nanoparticles—an application for which no non-amino benzil analog could substitute .

Schiff base formation Benzilic acid rearrangement Amine conjugation Functional materials

BACE1 Inhibitor Patent Space: Aminobenzil as a Privileged Substructure in CNS Drug Discovery

The aminobenzil substructure has been specifically claimed as a key pharmacophoric element in cyclic sulfone-based BACE1 (β-secretase) inhibitors by Novartis AG (Patent BRPI0815673A2, filed 2008) . The patent describes heterocyclic compounds incorporating aminobenzil moieties that inhibit BACE1, a validated target for Alzheimer's disease. This establishes 4-aminobenzil as a recognized privileged scaffold in CNS drug discovery, whereas non-amino benzil derivatives (benzil itself, halogen, or methoxy analogs) are not cited in the BACE1 patent literature as core pharmacophoric elements .

BACE1 inhibition Alzheimer's disease β-Secretase Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 4-Aminobenzil (CAS 31029-96-6)


Carboxylesterase Probe Development: Conjugation-Ready Inhibitor Scaffold

Based on the established 3D-QSAR model showing that para-substitution modulates CE inhibitory potency (benzil Ki hCE1 = 45.1 nM; 4,4′-bis(dimethylamino)benzil Ki hCE1 = 53.5 nM), and the unique presence of a primary amine in 4-aminobenzil , this compound is the optimal choice for developing biotinylated, fluorescent, or affinity-tagged CE probes. The –NH₂ group enables direct conjugation to reporter moieties (fluorophores, biotin, solid supports) without requiring additional synthetic steps. No other monofunctional benzil analog (4-chloro, 4-methoxy, 4-nitro) can serve this dual role as both a potent CE inhibitor and a conjugation-ready scaffold .

Antiviral Drug Discovery: HCV NS3 Protease Lead Optimization

4-Aminobenzil was identified as a non-peptidic hit against the HCV NS3 protease/NS4A cofactor complex via structure-based NMR screening . This target-specific engagement, absent for benzil and halogen/methoxy analogs, makes 4-aminobenzil the logical starting material for SAR expansion programs aimed at developing novel antiviral agents. The amine group provides a synthetic vector for rapid analog generation through amide coupling, reductive amination, or sulfonamide formation, enabling efficient exploration of the S4 pocket of the NS3 protease active site .

Electrochemical Sensor Construction: Wide-Potential-Window Redox Probe

The strongly electron-donating amino group (σₚ = –0.66) shifts the first reduction wave of 4-aminobenzil significantly more cathodic than benzil, methoxybenzil, or halogen-substituted analogs, while the 0.6–0.8 V separation between first and second reduction waves (characteristic of electron-donating substituted benzils) provides cleaner resolution than the 0.3–0.4 V separation observed for chloro/nitro analogs . These properties make 4-aminobenzil the preferred benzil derivative for constructing electrochemical sensors requiring well-resolved two-electron signatures, particularly in applications where the amine group is subsequently used for electrode surface immobilization .

Smart Nanomaterial Functionalization: Stimuli-Responsive Drug Delivery Systems

4-Aminobenzil has been successfully employed as a covalent linker in the construction of H₂O₂-responsive Janus nanomachines for enzyme-controlled drug delivery . The amine group enables stable tethering to mesoporous silica nanoparticles via isocyanate or activated ester chemistry, while the benzil dione core participates in the gating mechanism. This application is uniquely enabled by 4-aminobenzil; neither unsubstituted benzil nor any halogen/methoxy/nitro analog possesses the requisite amine functionality for covalent surface immobilization .

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